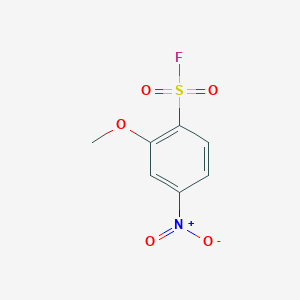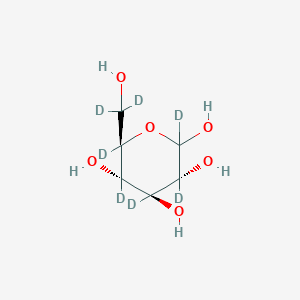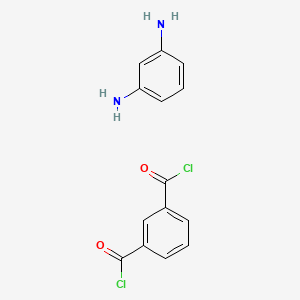
Trifloxystrobin acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifloxystrobin acid, chemically known as (E,E)-methoxyimino-{2-[1-(3-trifluoromethyl-phenyl)-ethylideneaminooxymethyl]-phenyl} acetic acid, is a metabolite of the fungicide trifloxystrobin. Trifloxystrobin is a systemic fungicide developed by Novartis and marketed by Bayer Crop Science. It is widely used in agriculture to control a variety of fungal diseases in crops .
Wirkmechanismus
Target of Action
Trifloxystrobin acid, a derivative of the fungicide trifloxystrobin, primarily targets the mitochondrial respiration pathway in fungi . It binds to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration .
Mode of Action
The mode of action of this compound involves its binding to the Q0 site of cytochrome b, thereby inhibiting mitochondrial respiration . This action interferes with the fungi’s energy production, leading to the inhibition of fungal spore germination and mycelial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain . By binding to the cytochrome b complex III, this compound blocks the electron transfer chain within mitochondria, thereby inhibiting mitochondrial respiration . This action disrupts the energy cycle vital for the fungi’s survival .
Pharmacokinetics
It is known that trifloxystrobin is metabolized by plants into acid products after absorption .
Result of Action
The result of this compound’s action is the potent inhibition of fungal spore germination and mycelial growth . This makes this compound a broad-spectrum fungicide with high levels of activity against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. Its degradation in the environment has been a subject of study, with different remediation technologies being developed to eliminate pesticide residues from soil/water environments .
Biochemische Analyse
Biochemical Properties
Trifloxystrobin acid is involved in biochemical reactions that induce autophagy . It interacts with biomolecules such as LC3-II, Beclin-1, and P62, leading to an increase in autophagosomes, accumulation of Beclin-1, and degradation of P62 in EPC cells and zebrafish .
Cellular Effects
This compound has been shown to enhance virus susceptibility in zebrafish through the initiation of autophagy . This suggests that it may have significant effects on cell function, potentially influencing cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of autophagy . It exerts its effects at the molecular level through binding interactions with biomolecules and possibly through changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that trifloxystrobin, from which this compound is derived, has a dissipation half-life of 2.9 to 5.4 days in tomatoes and 1.9 to 3.0 days in soil .
Metabolic Pathways
It is known that trifloxystrobin can metabolize into this compound by hydrolysis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trifloxystrobin acid is typically produced through the hydrolysis of trifloxystrobin. The hydrolysis process involves the use of alkaline conditions, such as 0.05 M sodium hydroxide, to convert trifloxystrobin into its acid form . The reaction is carried out under controlled conditions to ensure the complete conversion of the parent compound into the desired acid metabolite.
Industrial Production Methods: Industrial production of this compound involves a multi-step synthesis starting from m-trifluoromethyl acetophenone oxime and (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime. These raw materials are subjected to an etherification reaction in the presence of a catalyst, followed by liquid separation, pressure reduction, recrystallization, and drying to obtain trifloxystrobin .
Analyse Chemischer Reaktionen
Types of Reactions: Trifloxystrobin acid undergoes various chemical reactions, including:
Hydrolysis: Conversion of trifloxystrobin to this compound under alkaline conditions.
Photoisomerization: Exposure to sunlight can lead to the formation of different geometric isomers of trifloxystrobin.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (0.05 M) is commonly used for the hydrolysis of trifloxystrobin.
Photoisomerization: Acetone and artificial sunlight are used to study the isomerization kinetics of trifloxystrobin.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Trifloxystrobin acid has several applications in scientific research, including:
Agriculture: Used to study the degradation and residue behavior of trifloxystrobin in soil and crops.
Environmental Science: Research on the environmental impact and degradation pathways of strobilurin fungicides.
Analytical Chemistry: Development of analytical methods for detecting and quantifying trifloxystrobin and its metabolites in various matrices.
Vergleich Mit ähnlichen Verbindungen
- Azoxystrobin
- Pyraclostrobin
- Fluoxastrobin
- Kresoxim-methyl
- Picoxystrobin
- Mandestrobin
- Metominostrobin
Trifloxystrobin acid’s unique chemical structure and broad-spectrum activity make it a valuable compound in agricultural and environmental research.
Eigenschaften
CAS-Nummer |
252913-85-2 |
|---|---|
Molekularformel |
C19H17F3N2O4 |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
(2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid |
InChI |
InChI=1S/C19H17F3N2O4/c1-12(13-7-5-8-15(10-13)19(20,21)22)23-28-11-14-6-3-4-9-16(14)17(18(25)26)24-27-2/h3-10H,11H2,1-2H3,(H,25,26)/b23-12-,24-17- |
InChI-Schlüssel |
ISZQNKFXNXQTTF-QNBZCDOMSA-N |
SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Isomerische SMILES |
C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)O)/C2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)
![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)



![7,7-Dibromobicyclo[4.1.0]heptane](/img/structure/B3333906.png)




![Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-](/img/structure/B3333945.png)


![zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B3333958.png)
